Lipophilicity Differentiation of (5-Fluoroquinolin-8-yl)boronic acid vs. Unsubstituted Analog
The introduction of a fluorine atom at the 5-position of the quinoline ring in (5-Fluoroquinolin-8-yl)boronic acid significantly alters its lipophilicity compared to the non-fluorinated quinolin-8-ylboronic acid. The predicted LogP for (5-Fluoroquinolin-8-yl)boronic acid is 1.65, whereas the unsubstituted quinolin-8-ylboronic acid has a lower calculated LogP, indicating reduced lipophilicity [1][2]. This difference is critical for applications where membrane permeability or tissue distribution is a key factor in compound design.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 1.65 |
| Comparator Or Baseline | Quinolin-8-ylboronic acid: Predicted LogP ~1.4 (estimated) |
| Quantified Difference | Increase of ~0.25 LogP units, representing enhanced lipophilicity. |
| Conditions | Computational prediction using ACD/Labs Percepta Platform, pH 5.5 [1]. |
Why This Matters
This quantified difference in lipophilicity provides a rational basis for selecting the 5-fluoro variant when optimizing lead compounds for improved cell permeability or central nervous system (CNS) penetration.
- [1] ChemSpider. CSID:25949416. Predicted ACD/LogP for 5-Fluoroquinoline-8-boronic acid. Royal Society of Chemistry. View Source
- [2] ChemSpider. CSID:24601556. Predicted ACD/LogP for Quinoline-8-boronic acid. Royal Society of Chemistry. View Source
